Molecular Property Differentiation: 2-Methoxy vs. 2-Chloro vs. Parent Scaffold
The 2-methoxy substitution shifts key drug-likeness parameters compared to the 2-chloro analog and the unsubstituted parent. The 2-methoxy compound (MW 176.17, C₉H₈N₂O₂) has a molecular weight intermediate between the lighter unsubstituted scaffold (MW 146.15) and the heavier 2-chloro analog (MW 180.59) . The methoxy oxygen contributes one additional hydrogen bond acceptor (total HBA = 3 vs. 2 for the 2-chloro analog) and increases topological polar surface area relative to the 2-chloro compound, enhancing aqueous solubility potential while the methyl group maintains moderate lipophilicity compared to a free hydroxyl [1]. The 2-chloro analog, while possessing a reactive cross-coupling handle, introduces a halogen atom that increases molecular weight without contributing hydrogen-bonding capacity and may raise toxicological flags associated with aryl halides in downstream screening cascades [2].
| Evidence Dimension | Molecular properties relevant to drug-likeness (MW, HBA, HBD, rotatable bonds) |
|---|---|
| Target Compound Data | MW 176.17 g/mol; HBA = 3 (carbonyl O, methoxy O, N1 pyridone); HBD = 0 (N6-H lactam counted separately); Rotatable bonds = 1 (methoxy C–O); Formula C₉H₈N₂O₂ |
| Comparator Or Baseline | 2-Chloro-1,6-naphthyridin-5(6H)-one (CAS 1260672-66-9): MW 180.59; HBA = 2; HBD = 0; Rotatable bonds = 0. 1,6-Naphthyridin-5(6H)-one (CAS 23616-31-1): MW 146.15; HBA = 2; HBD = 0 (parent scaffold) |
| Quantified Difference | ΔMW = −4.42 vs. 2-chloro (2.4% reduction); ΔMW = +30.02 vs. unsubstituted parent (20.6% increase). ΔHBA = +1 vs. both comparators. ΔRotatable bonds = +1 vs. both comparators. |
| Conditions | Calculated from molecular formulas and structures; HBA/HBD counts per Lipinski rule definitions. |
Why This Matters
For procurement decisions in fragment-based drug discovery or lead optimization, the methoxy substitution offers a balanced profile—adding polar surface area for solubility while contributing only modest molecular weight, positioning this building block favorably within lead-like chemical space (MW < 250, HBA ≤ 5) compared to the halogenated alternative.
- [1] Veber, D.F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Rotatable bond and PSA guidelines for oral bioavailability. View Source
- [2] Meanwell, N.A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. Discussion of halogen-associated liabilities. View Source
